YKL-06-061 is a potent, second-generation salt-inducible kinase (SIK) inhibitor (IC50s = 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively) designed to overcome the poor tissue penetration and in vivo limitations of first-generation SIK probes . It exhibits exceptional kinome-wide selectivity, sparing other AMPK-related kinases that are frequently off-target liabilities for earlier compounds[1]. For procurement and assay design, YKL-06-061 serves as the benchmark material for in vivo SIK inhibition, topical formulation testing, and tissue explant models where structural lipophilicity and molecular weight strictly govern bioavailability and target engagement [1].
Substituting YKL-06-061 with first-generation SIK inhibitors (such as HG-9-91-01) or broader AMPK-family inhibitors (such as MRT67307) fundamentally compromises in vivo assay validity[1]. While HG-9-91-01 demonstrates high in vitro potency, its physicochemical properties impede passive tissue penetration, rendering it ineffective in topical or systemic in vivo applications without aggressive mechanical disruption[2]. Conversely, broad-spectrum inhibitors like MRT67307 lack SIK specificity, heavily confounding results by co-inhibiting MARK and NUAK kinase families [1]. Procurement of YKL-06-061 is necessary when the experimental design demands both high kinome selectivity and verified physiological penetrance[2].
In comparative human breast skin explant models, passive topical application of first-generation inhibitors fails to induce gross phenotypic changes due to poor penetration. YKL-06-061, optimized for lipophilicity and lower molecular weight, successfully penetrates the stratum corneum. When applied passively at 37.5 mM for 8 days, YKL-06-061 induced significant melanogenesis, whereas the baseline inhibitor HG-9-91-01 yielded no significant gross pigmentation under identical conditions [1].
| Evidence Dimension | Gross pigmentation induction via passive topical application (8 days, 1x/day) |
| Target Compound Data | YKL-06-061 (37.5 mM): Significant melanin production and gross pigmentation |
| Comparator Or Baseline | HG-9-91-01 (37.5 mM): No significant gross pigmentation |
| Quantified Difference | Complete rescue of passive topical efficacy (qualitative switch from non-penetrant to penetrant) |
| Conditions | Human breast skin explants, passive topical application without mechanical disruption |
Validates YKL-06-061 as the required compound for topical formulation assays and transdermal delivery research where first-generation probes fail.
Broad-spectrum inhibitors like MRT67307 are often used to probe the AMPK family, but they exhibit potent off-target activity against MARK1-4 and NUAK1/2, confounding SIK-specific readouts [1]. YKL-06-061 was profiled against a panel of 468 human kinases at 1 µM and demonstrated high specificity for SIKs, cleanly sparing the broader AMPK-related kinases .
| Evidence Dimension | Kinase selectivity profile (AMPK family off-targets) |
| Target Compound Data | YKL-06-061: Highly selective among 468 kinases, sparing MARK and NUAK families |
| Comparator Or Baseline | MRT67307 / MRT199665: Potently inhibit MARK1-4 and NUAK1/2 |
| Quantified Difference | Elimination of MARK/NUAK off-target confounding effects |
| Conditions | KinomeScan profiling at 1 µM against 468 kinases |
Ensures that downstream phenotypic effects are strictly SIK-dependent rather than artifacts of pan-AMPK family inhibition.
First-generation SIK inhibitors generally suffer from poor in vivo outcomes due to unfavorable pharmacokinetic properties [1]. YKL-06-061 was specifically developed to overcome these barriers. In systemic in vivo applications, such as a pentylenetetrazole (PTZ)-induced mouse model of epilepsy, intraperitoneal administration of YKL-06-061 at 20 mg/kg successfully engaged target pathways and significantly decreased seizure severity, demonstrating sufficient systemic distribution and functional efficacy[2].
| Evidence Dimension | Systemic in vivo efficacy |
| Target Compound Data | YKL-06-061 (20 mg/kg): Significantly decreases PTZ-induced seizure severity |
| Comparator Or Baseline | First-generation SIK inhibitors (e.g., HG-9-91-01): Historically poor in vivo outcomes |
| Quantified Difference | Successful systemic functional efficacy vs. baseline in vivo failure |
| Conditions | PTZ-induced mouse model of epilepsy (systemic intraperitoneal administration) |
Provides procurement justification for selecting YKL-06-061 for any live-animal systemic dosing studies targeting SIK pathways.
The transition from HG-9-91-01 to YKL-06-061 involved structural modifications to improve drug-like properties. YKL-06-061 possesses a lower molecular weight (527.7 g/mol) and a lipophilicity profile that aligns much closer to Lipinski's Rule of Five compared to both HG-9-91-01 and the parallel analog YKL-06-062 [1]. This optimized lipophilicity directly translates to enhanced solubility in standard in vivo vehicles and superior tissue penetrance without requiring aggressive mechanical disruption of the administration site[1].
| Evidence Dimension | Physicochemical alignment with Lipinski's Rule of Five |
| Target Compound Data | YKL-06-061: Closer alignment, enabling passive tissue penetration |
| Comparator Or Baseline | HG-9-91-01 / YKL-06-062: Poorer lipophilicity profiles and/or higher molecular weight |
| Quantified Difference | Enhanced formulation compatibility and passive penetrance |
| Conditions | Physicochemical profiling and topical vehicle formulation |
Reduces formulation failures and ensures reliable dosing solutions for complex in vivo and topical administration routes.
Because of its optimized lipophilicity and proven ability to passively penetrate the stratum corneum, YKL-06-061 is the preferred SIK inhibitor for developing topical formulations [1]. It is specifically indicated for UV-independent melanogenesis research using human skin explants or 3D epidermal equivalents, where first-generation inhibitors fail to penetrate [1].
YKL-06-061's favorable pharmacokinetic profile makes it the standard choice for systemic in vivo models, including neuropharmacological assays (e.g., PTZ-induced seizure models) and systemic immunomodulation studies [2]. It overcomes the poor in vivo outcomes associated with HG-9-91-01, allowing for reliable intraperitoneal or systemic dosing [3].
For in vitro assays requiring strict isolation of SIK1/2/3 activity from the broader AMPK family, YKL-06-061 is ideal [3]. Its clean profile against MARK1-4 and NUAK1/2 prevents the confounding off-target effects seen with pan-AMPK inhibitors like MRT67307, ensuring that transcriptomic or phenotypic readouts are exclusively SIK-mediated[3].